4,4-Dicarboxy-5-pyridoxylproline

Description

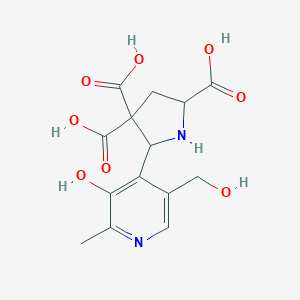

4,4-Dicarboxy-5-pyridoxylproline is a proline derivative characterized by two carboxyl groups at the 4-position of the pyrrolidine ring and a pyridoxyl substituent at the 5-position. For instance, 4-carboxy-5-(pyridyloxy-5'-phosphate)proline (CAS 126706-33-0), described in , shares a proline backbone with pyridyl and carboxyl modifications but includes an additional phosphate group . The absence of this phosphate group in this compound likely alters its solubility, acidity, and biological interactions.

Properties

CAS No. |

126706-35-2 |

|---|---|

Molecular Formula |

C14H16N2O8 |

Molecular Weight |

340.28 g/mol |

IUPAC Name |

5-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |

InChI |

InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24) |

InChI Key |

BZXXHPRNZPEDLQ-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |

Canonical SMILES |

CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |

Synonyms |

4,4-dicarboxy-5-pyridoxylproline DCPP |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties (Hypothesized):

- Molecular Formula : Likely C₁₃H₁₄N₂O₈ (assuming removal of phosphate from ’s compound).

- Molecular Weight : ~322.27 g/mol (vs. 420.27 g/mol for the phosphorylated analog).

- Acidity : Higher pKa values for carboxyl groups compared to phosphorylated analogs due to reduced electron-withdrawing effects.

- Solubility : Lower aqueous solubility than the phosphate-containing derivative but improved lipid membrane permeability.

Comparative Analysis with Structural Analogs

Comparison with 4-Carboxy-5-(Pyridyloxy-5'-Phosphate)Proline ()

The phosphorylated analog (CAS 126706-33-0) serves as the closest structural relative. Key differences include:

Structural Implications :

- The phosphate group in the analog increases polarity and hydrogen-bonding capacity, favoring interactions with charged biomolecules.

- The dual carboxyl groups in this compound may enhance metal chelation or binding to cationic residues in proteins.

Comparison with Pyrazole and Pyrimidine Derivatives (–2)

Key Insight : Proline derivatives like this compound may exhibit unique conformational rigidity compared to flat pyrazole/pyrimidine systems, influencing target selectivity.

Comparison with Pyrrolo-Pyridazine Carboxylic Acid Esters ()

The pyrrolo-pyridazine ester in (e.g., (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl] derivative) shares a bicyclic framework but differs in substitution:

Implication : The bicyclic structure in pyrrolo-pyridazines may improve metabolic stability, whereas this compound’s simpler structure could facilitate renal clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.